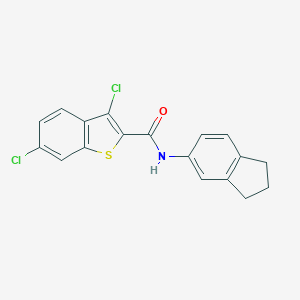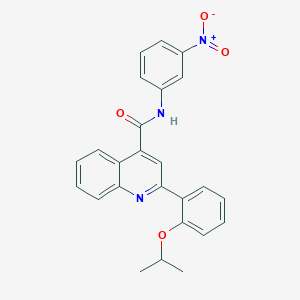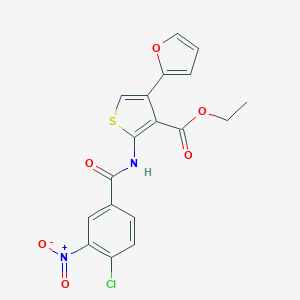![molecular formula C24H17BrN2O3 B445506 METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE](/img/structure/B445506.png)
METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C24H17BrN2O3 and a molecular weight of 461.3 g/mol. This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic compound, and is known for its diverse applications in medicinal and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE typically involves multiple steps, including Friedel-Crafts acylation, nitration, and bromination . The process begins with the acylation of a quinoline derivative, followed by nitration to introduce the nitro group. Subsequent reduction of the nitro group to an amine and bromination yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can convert nitro groups to amines.
Substitution: This reaction can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler nitrogen-containing heterocyclic compound with similar chemical properties.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, exhibiting diverse pharmacological activities.
Uniqueness
METHYL 3-{[(6-BROMO-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is unique due to its specific substitution pattern and the presence of both quinoline and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C24H17BrN2O3 |
|---|---|
Molekulargewicht |
461.3g/mol |
IUPAC-Name |
methyl 3-[(6-bromo-2-phenylquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H17BrN2O3/c1-30-24(29)16-8-5-9-18(12-16)26-23(28)20-14-22(15-6-3-2-4-7-15)27-21-11-10-17(25)13-19(20)21/h2-14H,1H3,(H,26,28) |
InChI-Schlüssel |
FEMZWYHTPNPYIZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B445423.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(difluoromethyl)-4-phenylnicotinonitrile](/img/structure/B445424.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B445425.png)

![N-[1-(4-methylphenyl)propyl]-1-adamantanecarboxamide](/img/structure/B445429.png)
![2-chloro-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B445432.png)
![2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B445433.png)
![5-[(2-naphthyloxy)methyl]-N'-(4-propoxybenzylidene)-2-furohydrazide](/img/structure/B445434.png)
![N-(3-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B445435.png)
![2-(4-tert-butylphenyl)-N'-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}cyclopropanecarbohydrazide](/img/structure/B445436.png)
![Methyl 2-{[(4-chloroanilino)carbonyl]amino}-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B445438.png)


![Isopropyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B445445.png)
